molecular formula C19H19N3O4 B2605576 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 895442-28-1

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2605576
CAS No.: 895442-28-1
M. Wt: 353.378
InChI Key: BAUCNXLWIGTCSE-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and oncology research. This compound is part of a class of heterocyclic molecules recognized as privileged scaffolds due to their remarkable pharmacological properties . The 1,3,4-oxadiazole core is associated with favorable drug-like properties, adhering to Lipinski's Rule of Five, which predicts good membrane permeability and oral bioavailability, making it a promising candidate for drug discovery programs . Its primary research value lies in the investigation of novel anticancer agents. Structural analogues of this compound, specifically N-aryl-5-substituted-1,3,4-oxadiazol-2-amines, have demonstrated potent activity in screens conducted against the NCI-60 panel of human cancer cell lines, including leukemia, melanoma, and cancers of the breast, colon, lung, and CNS . For instance, a closely related compound, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited pronounced growth inhibition against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines . The mechanism of action for this class of compounds is an active area of investigation, with their biological activity likely stemming from targeted protein interactions. Furthermore, research on similar 1,3,4-oxadiazole amide derivatives has extended into other therapeutic areas, such as the development of potent antimycobacterial agents that function by disrupting mycobacterial cell wall biosynthesis through the inhibition of the DprE1 enzyme . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are provided with high-purity material to facilitate their exploratory studies in hit-to-lead optimization and mechanistic studies.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-8-9-13(12(2)10-11)18-21-22-19(26-18)20-17(23)14-6-5-7-15(24-3)16(14)25-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCNXLWIGTCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the oxadiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidases, resulting in increased levels of neurotransmitters. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 2,3-dimethoxybenzamide and 2,4-dimethylphenyl substituents. Below is a comparison with key analogs:

Table 1: Structural and Physical Comparison
Compound Name / ID Benzamide Substituents Oxadiazole Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 2,3-Dimethoxy 2,4-Dimethylphenyl 361.38* Not reported Methoxy, Methyl
Compound 7e Propanamide, sulfanyl 2,4-Dimethylphenyl 389 134–178 Sulfanyl, Methyl
Compound 19 3-Trifluoromethyl Dihydrobenzo[b][1,4]dioxin-6-yl 437.34* Not reported Trifluoromethyl, Dioxane
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Diethylsulfamoyl 2,4-Dimethoxyphenyl 486.52* Not reported Sulfamoyl, Methoxy

*Calculated based on molecular formulas.

Key Observations :

  • Electron-Donating vs.

Spectral and Analytical Data

  • NMR : The target’s 2,3-dimethoxybenzamide would show distinct aromatic protons (δ 6.8–7.5 ppm) and methoxy singlets (δ ~3.8 ppm). This contrasts with sulfanyl-linked analogs (e.g., Compound 7e), where sulfanyl protons appear at δ 3.5–4.0 ppm .
  • Mass Spectrometry : The molecular ion peak at m/z 361.38 (target) would differ from analogs like Compound 19 (m/z 437.34) due to substituent variations .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The molecular formula of this compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3}. The structure includes:

  • Oxadiazole ring : A five-membered heterocyclic structure that contributes to its biological activity.
  • Dimethoxybenzamide moiety : Enhances solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans20100

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluated its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound could induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In vitro studies demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
  • Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was noted, indicating apoptosis induction.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The oxadiazole ring may inhibit certain enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways related to growth and apoptosis.

Absorption and Distribution

Studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. It is expected to penetrate biological membranes effectively.

Metabolism

The metabolic pathways of this compound are still under investigation; however, preliminary studies indicate that it may undergo hepatic metabolism similar to other oxadiazole derivatives.

Toxicity Profile

Toxicological assessments have shown low toxicity levels in preliminary studies on animal models. Further investigations are necessary to establish a comprehensive toxicity profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide, and how can reaction yields be optimized?

  • The compound is typically synthesized via cyclization of acylhydrazides or coupling reactions using substituted benzoyl chlorides. For example, similar oxadiazoles are prepared via General Procedure A (using acyl chlorides and 4B molecular sieves as catalysts) or General Procedure B (using carboxylic acids activated by oxalyl chloride). Yields (24–60%) depend on substituent electronic effects and steric hindrance; electron-withdrawing groups on the aryl ring often improve cyclization efficiency .
  • Optimization strategies include:

  • Using anhydrous conditions and controlled temperature (e.g., reflux in acetonitrile).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks to confirm the oxadiazole ring (δ 8.1–8.3 ppm for protons adjacent to the heterocycle) and dimethoxy groups (δ 3.8–4.0 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole backbone .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity ≥95% .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Testing : Follow protocols from studies on analogous oxadiazoles, such as broth microdilution assays against Staphylococcus aureus (MIC values) or C. elegans survival models to assess in vivo efficacy .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50 values and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s inhibitory activity against specific targets?

  • Substituent Variation : Replace the 2,4-dimethylphenyl group with electron-deficient aryl rings (e.g., 4-chlorophenyl) to enhance binding to hydrophobic pockets in enzymes like Ca²⁺/calmodulin .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to modulate solubility and metabolic stability .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, validated by IC50 measurements in enzyme inhibition assays .

Q. What experimental models are suitable for evaluating in vivo efficacy, and how can translational relevance be ensured?

  • Invertebrate Models : Use C. elegans infected with methicillin-resistant S. aureus (MRSA) to assess survival rates and immune response modulation, as demonstrated for related oxadiazoles .
  • Rodent Models : For neurological targets (e.g., CB1 receptors), employ radiolabeled analogs (e.g., [¹⁸F] derivatives) in PET imaging to study brain penetration and receptor occupancy .

Q. How can contradictory data on substituent effects in SAR studies be resolved?

  • Case Example : In CB1 receptor ligand studies, bromophenyl groups improved affinity, while bulky tert-butyl substituents reduced selectivity. Resolve discrepancies by:

  • Conducting competitive binding assays with truncated analogs.
  • Analyzing X-ray crystallography data (if available) to identify steric clashes or hydrogen-bonding patterns .
    • Statistical Validation : Apply multivariate regression analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. What strategies are effective in improving the compound’s pharmacokinetic profile for CNS applications?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamides) to reduce logP values while maintaining blood-brain barrier permeability .
  • Metabolic Stability : Test microsomal half-life in liver S9 fractions; modify metabolically labile sites (e.g., methyl groups) with deuterium or fluorine .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis and bioassays across ≥3 independent batches to account for variability in reaction conditions or biological systems .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols for rodent models) .

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